molecular formula C17H15ClN2O2 B3253318 3-Methyl Clobazam CAS No. 22316-16-1

3-Methyl Clobazam

Cat. No.: B3253318
CAS No.: 22316-16-1
M. Wt: 314.8 g/mol
InChI Key: WAXKWQZPMOCDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl Clobazam is a derivative of Clobazam, which belongs to the 1,5-benzodiazepine class of compounds. Benzodiazepines are well-known for their anxiolytic, anticonvulsant, and sedative properties. Clobazam, in particular, is used primarily for its anticonvulsant effects in the treatment of epilepsy, especially Lennox-Gastaut syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Clobazam involves several key steps:

    Starting Materials: The synthesis begins with chlorodiphenylamine and monoethyl malonate acyl chlorides.

    Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring minimal impurities in the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl Clobazam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

3-Methyl Clobazam has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Methyl Clobazam is not fully understood, but it is believed to involve the potentiation of GABAergic neurotransmission. This is achieved through binding at the benzodiazepine site of the GABA_A receptor, specifically at the interface of the α2 and γ2 subunits. This binding increases the opening frequency of GABA-activated chloride channels, resulting in enhanced inhibitory neurotransmission .

Comparison with Similar Compounds

    Clobazam: The parent compound, used primarily for its anticonvulsant effects.

    Clonazepam: Another benzodiazepine with similar anticonvulsant properties but different pharmacokinetic profiles.

    Diazepam: Known for its anxiolytic and muscle-relaxant properties.

    Lorazepam: Used for its sedative and anxiolytic effects.

    Midazolam: Known for its rapid onset of action and use in anesthesia

Uniqueness of 3-Methyl Clobazam: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methyl group at the 3-position may influence its binding affinity and efficacy at the GABA_A receptor, potentially offering advantages in terms of reduced side effects and improved therapeutic outcomes .

Properties

IUPAC Name

7-chloro-1,3-dimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-16(21)19(2)14-9-8-12(18)10-15(14)20(17(11)22)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXKWQZPMOCDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22316-16-1
Record name 3-Methylclobazam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLCLOBAZAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K27XX5A6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl Clobazam
Reactant of Route 2
Reactant of Route 2
3-Methyl Clobazam
Reactant of Route 3
Reactant of Route 3
3-Methyl Clobazam
Reactant of Route 4
Reactant of Route 4
3-Methyl Clobazam
Reactant of Route 5
3-Methyl Clobazam
Reactant of Route 6
3-Methyl Clobazam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.